molecular formula C11H8BrClN2 B1412879 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine CAS No. 1811510-59-4

5-Bromo-3-(4-chlorophenyl)pyridin-2-amine

Cat. No. B1412879
CAS RN: 1811510-59-4
M. Wt: 283.55 g/mol
InChI Key: NVTYGTIWCKATFL-UHFFFAOYSA-N
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Description

“5-Bromo-3-(4-chlorophenyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H8BrClN2 . It is a derivative of pyridin-2-amine, which is a class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-3-(4-chlorophenyl)pyridin-2-amine” are not fully detailed in the available resources. Its molecular weight is 283.56 .

Scientific Research Applications

Pharmaceutical Research: Anticancer Properties

5-Bromo-3-(4-chlorophenyl)pyridin-2-amine has shown promise in pharmaceutical research, particularly in the development of anticancer drugs. Its structure allows it to interact with various biological targets that are relevant in cancer therapy. For instance, derivatives of this compound could inhibit tyrosine kinases, which are often overactive in cancer cells .

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, this compound could be used as a precursor for the synthesis of complex molecules that form part of OLEDs. The bromine atom in the compound can undergo further reactions to introduce more elaborate functional groups that emit light at specific wavelengths .

Agricultural Chemistry: Pesticide Development

The structural motif of 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine is similar to that of many pesticides. Its halogenated aromatic structure could be effective in disrupting the nervous system of pests, providing a potential pathway for the development of new pesticides .

Neuroscience: Neurotransmitter Modulation

This compound could serve as a scaffold for developing molecules that modulate neurotransmitter systems. For example, modifications of this compound could lead to new treatments for neurological disorders by targeting dopamine or serotonin receptors .

Chemical Synthesis: Building Blocks

Due to the presence of reactive sites, such as the bromine atom and the amine group, this compound is a valuable building block in chemical synthesis. It can be used to create a wide range of heterocyclic compounds, which are crucial in various chemical industries .

Biochemistry: Enzyme Inhibition

In biochemistry, 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine could be explored for its enzyme inhibition properties. By binding to the active sites of certain enzymes, it could regulate metabolic pathways, which is useful in the study of diseases and the development of medications .

properties

IUPAC Name

5-bromo-3-(4-chlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c12-8-5-10(11(14)15-6-8)7-1-3-9(13)4-2-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTYGTIWCKATFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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